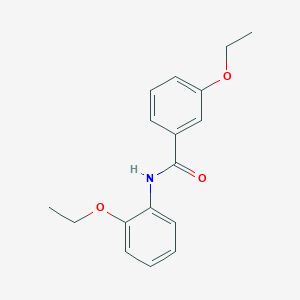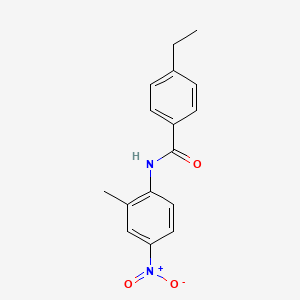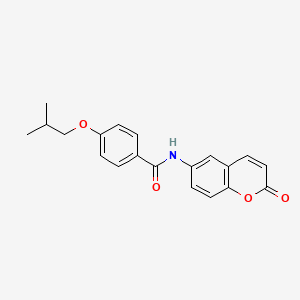![molecular formula C21H28ClNO3 B4407674 4-{4-[2-(benzyloxy)phenoxy]butyl}morpholine hydrochloride](/img/structure/B4407674.png)
4-{4-[2-(benzyloxy)phenoxy]butyl}morpholine hydrochloride
Overview
Description
4-{4-[2-(benzyloxy)phenoxy]butyl}morpholine hydrochloride, also known as BmPm HCl, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of morpholine derivatives and has shown promising results in various biological assays.
Mechanism of Action
The mechanism of action of 4-{4-[2-(benzyloxy)phenoxy]butyl}morpholine hydrochloride HCl is not fully understood yet. However, it has been proposed that this compound HCl may interact with the ATP-binding site of protein kinase C and phosphodiesterase, leading to their inhibition. This, in turn, may result in the alteration of various cellular processes and the induction of anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
This compound HCl has been shown to have various biochemical and physiological effects. It has been reported to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. This compound HCl has also been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
4-{4-[2-(benzyloxy)phenoxy]butyl}morpholine hydrochloride HCl has several advantages for lab experiments. It is a synthetic compound with a high purity and yield, making it easy to obtain and use in experiments. This compound HCl also has a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, there are also some limitations to using this compound HCl in lab experiments. For example, the mechanism of action is not fully understood, and the exact targets of this compound HCl are still under investigation.
Future Directions
There are several future directions for the research on 4-{4-[2-(benzyloxy)phenoxy]butyl}morpholine hydrochloride HCl. One possible direction is to investigate the exact targets of this compound HCl and the mechanism of action in more detail. This may provide insights into the cellular processes that are affected by this compound HCl and the potential therapeutic applications of this compound. Another direction is to develop new derivatives of this compound HCl with improved potency and selectivity for specific targets. Finally, the use of this compound HCl in animal models of disease may provide valuable information on the potential therapeutic applications of this compound in vivo.
Conclusion
In conclusion, this compound HCl is a synthetic compound that has shown promising results in various biological assays. It has anti-inflammatory, anti-tumor, and neuroprotective properties and has been widely used in scientific research. The synthesis method of this compound HCl is straightforward, and the compound has several advantages for lab experiments. However, there are also some limitations to using this compound HCl in research, and the mechanism of action is not fully understood yet. Future research on this compound HCl may provide valuable insights into the cellular processes that are affected by this compound and the potential therapeutic applications of this compound HCl.
Scientific Research Applications
4-{4-[2-(benzyloxy)phenoxy]butyl}morpholine hydrochloride HCl has been widely used in scientific research due to its ability to modulate various biological targets. It has been shown to inhibit the activity of protein kinase C and phosphodiesterase, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound HCl has also been reported to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
4-[4-(2-phenylmethoxyphenoxy)butyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-8-19(9-3-1)18-25-21-11-5-4-10-20(21)24-15-7-6-12-22-13-16-23-17-14-22;/h1-5,8-11H,6-7,12-18H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZJPHFJGWMFBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=CC=C2OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4407592.png)

![N-1,3-benzodioxol-5-yl-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4407604.png)
![N-[2-(3-methylphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B4407610.png)
![5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(1-piperidinyl)benzamide](/img/structure/B4407617.png)
![4-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4407627.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-chlorobenzamide](/img/structure/B4407630.png)
![1-{2-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone](/img/structure/B4407632.png)
![N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-chloro-N-methylbenzenesulfonamide](/img/structure/B4407636.png)
![4-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B4407638.png)

![4-[(ethylsulfonyl)amino]-N-isopropylbenzamide](/img/structure/B4407680.png)
![3-(3-methoxyphenyl)-4-methyl-5-[(4-nitrophenyl)thio]-4H-1,2,4-triazole](/img/structure/B4407685.png)
